molecular formula C15H9BrN2O2 B8617466 4-(4-Bromophenyl)-8-nitroquinoline CAS No. 97802-09-0

4-(4-Bromophenyl)-8-nitroquinoline

Cat. No. B8617466
CAS RN: 97802-09-0
M. Wt: 329.15 g/mol
InChI Key: MOYLEOUCGBTNAO-UHFFFAOYSA-N
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Patent
US07416791B1

Procedure details

4-(4-Bromophenyl)-8-nitroquinoline (30 g, 91.1 mmol) was added to absolute ethanol (120 mL) and purged with nitrogen. To this was added tin (II) chloride (190 mmol) and the reaction mixture refluxed for 4 hours. The pH was adjusted to 12 with aqueous NaOH and the organics were extracted using methylene chloride. The organics were then purified on basic alumina (methylene chloride/methanol 99:1) to yield 21.2 g of 4-(4-bromophenyl)quinolin-8-yl amine.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
190 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:17]3[C:12](=[C:13]([N+:18]([O-])=O)[CH:14]=[CH:15][CH:16]=3)[N:11]=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[Sn](Cl)Cl.[OH-].[Na+]>C(O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[C:17]3[C:12](=[C:13]([NH2:18])[CH:14]=[CH:15][CH:16]=3)[N:11]=[CH:10][CH:9]=2)=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=CC=NC2=C(C=CC=C12)[N+](=O)[O-]
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
190 mmol
Type
reactant
Smiles
[Sn](Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture refluxed for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
the organics were extracted
CUSTOM
Type
CUSTOM
Details
The organics were then purified on basic alumina (methylene chloride/methanol 99:1)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=CC=NC2=C(C=CC=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 21.2 g
YIELD: CALCULATEDPERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.